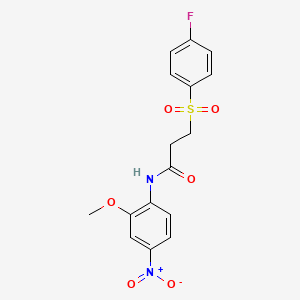
N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide, commonly known as DFP-10825, is a novel small molecule that has attracted the attention of researchers due to its potential therapeutic applications. It belongs to the class of selective estrogen receptor modulators (SERMs) and has shown promising results in preclinical studies.
Scientific Research Applications
Structural Analysis and Properties :
- A study by Sterkhova, Lazarev, and Shainyan (2019) investigated the structure of a similar compound, N-(2,3-Dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide. They examined its structure in crystal, solution, and gas phase using IR spectroscopy and quantum chemical simulation at the DFT level (Sterkhova, Lazarev, & Shainyan, 2019).
Chemical Synthesis and Reactivity :
- Verniest, Colpaert, Van Hende, and De Kimpe (2007) developed a straightforward synthesis method for 2-fluorinated aziridines, which could be relevant for compounds like N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide. Their method involved ring closure of beta-fluorinated beta-chloroamines obtained from alpha-fluorinated amides by borane reduction (Verniest, Colpaert, Van Hende, & De Kimpe, 2007).
Potential Applications in Medical Research :
- Mphahlele, Mmonwa, and Choong (2017) synthesized a series of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which, although not the same, share a structural resemblance to N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide. Their study evaluated these compounds for potential in vitro antiplasmodial properties, indicating a possible area of medical research application (Mphahlele, Mmonwa, & Choong, 2017).
Fluorinated Compounds in Organic Electronics :
- Facchetti, Letizia, Yoon, Mushrush, Katz, and Marks (2004) researched on a new series of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups for use as n-type semiconductors. While this research doesn't directly involve N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide, it highlights the broader application of fluorinated compounds in the field of organic electronics (Facchetti et al., 2004).
Environmental Presence and Impact :
- Pan, Zhang, Cui, Sheng, Yeung, Sun, Guo, and Dai (2018) studied the worldwide distribution of novel perfluoroether carboxylic and sulfonic acids, including compounds structurally related to N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide, in surface water. Their research highlights the environmental presence and potential impact of such fluorinated compounds (Pan et al., 2018).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-9-5-10(2)7-12(6-9)23-16(19,20)15(22)21-14-4-3-11(17)8-13(14)18/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEPWSSUZSUAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2990829.png)

![2-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2990831.png)

![1-(2-methoxyphenyl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B2990835.png)





![1-(2,4-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2990846.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990847.png)

